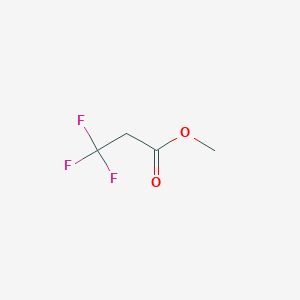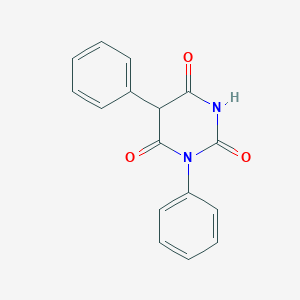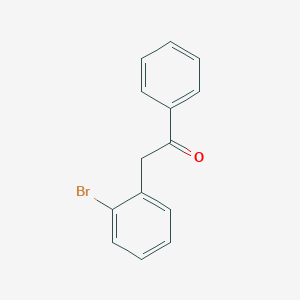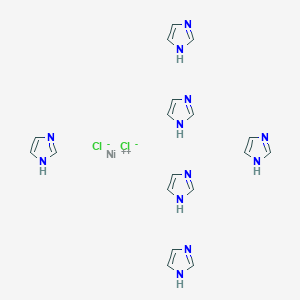
Hexakis(1H-imidazole-N3)nickel(2+) dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexakis(1H-imidazole-N3)nickel(2+) dichloride, also known as NiHex, is a coordination compound that has been extensively studied for its potential applications in various fields of chemistry, biochemistry, and materials science. It is composed of a nickel ion (Ni2+) coordinated with six imidazole ligands (N3) and two chloride ions (Cl-). The compound has a square planar geometry and is highly stable, making it an ideal candidate for use in various applications.
Mécanisme D'action
The mechanism of action of Hexakis(1H-imidazole-N3)nickel(2+) dichloride in its various applications is still not fully understood. In organic reactions, it is believed to act as a Lewis acid catalyst, activating the reactants and facilitating the reaction. In biochemistry, Hexakis(1H-imidazole-N3)nickel(2+) dichloride has been shown to induce apoptosis (programmed cell death) in cancer cells, possibly through the inhibition of DNA replication and the induction of oxidative stress. In materials science, Hexakis(1H-imidazole-N3)nickel(2+) dichloride is believed to act as a precursor for the formation of nickel-containing materials, providing the necessary nickel ions for the synthesis.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Hexakis(1H-imidazole-N3)nickel(2+) dichloride have been extensively studied in vitro and in vivo. In vitro studies have shown that Hexakis(1H-imidazole-N3)nickel(2+) dichloride exhibits potent anticancer activity against various cancer cell lines, inducing apoptosis and inhibiting cell proliferation. In vivo studies have shown that Hexakis(1H-imidazole-N3)nickel(2+) dichloride can inhibit tumor growth and metastasis in animal models of breast cancer, lung cancer, and colon cancer. Hexakis(1H-imidazole-N3)nickel(2+) dichloride has also been shown to exhibit antibacterial and antifungal activity against various microorganisms.
Avantages Et Limitations Des Expériences En Laboratoire
Hexakis(1H-imidazole-N3)nickel(2+) dichloride has several advantages for use in laboratory experiments. It is highly stable, making it easy to handle and store. It is also readily available and relatively inexpensive compared to other nickel-containing compounds. However, Hexakis(1H-imidazole-N3)nickel(2+) dichloride has some limitations as well. It is highly toxic and must be handled with care. It is also insoluble in many solvents, making it difficult to dissolve and work with in certain applications.
Orientations Futures
There are several future directions for research on Hexakis(1H-imidazole-N3)nickel(2+) dichloride. In chemistry, further studies could focus on the use of Hexakis(1H-imidazole-N3)nickel(2+) dichloride as a catalyst in other organic reactions and the development of new synthetic routes for the compound. In biochemistry, further studies could focus on the mechanism of action of Hexakis(1H-imidazole-N3)nickel(2+) dichloride in cancer cells and the development of new anticancer drugs based on Hexakis(1H-imidazole-N3)nickel(2+) dichloride. In materials science, further studies could focus on the use of Hexakis(1H-imidazole-N3)nickel(2+) dichloride as a precursor for the synthesis of new nickel-containing materials with unique properties. Overall, the potential applications of Hexakis(1H-imidazole-N3)nickel(2+) dichloride are vast and varied, making it an exciting area of research for scientists in many fields.
Méthodes De Synthèse
The synthesis of Hexakis(1H-imidazole-N3)nickel(2+) dichloride involves the reaction of nickel(II) chloride hexahydrate with an excess of imidazole in a solvent such as water or ethanol. The reaction is typically carried out under reflux conditions for several hours, resulting in the formation of a yellow crystalline solid. The compound can be purified by recrystallization or by column chromatography.
Applications De Recherche Scientifique
Hexakis(1H-imidazole-N3)nickel(2+) dichloride has been extensively studied for its potential applications in various fields of chemistry, biochemistry, and materials science. In chemistry, it has been used as a catalyst in various organic reactions, including the Suzuki-Miyaura cross-coupling reaction, the Heck reaction, and the Sonogashira coupling reaction. In biochemistry, Hexakis(1H-imidazole-N3)nickel(2+) dichloride has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In materials science, it has been used as a precursor for the synthesis of various nickel-containing materials, including nanoparticles and thin films.
Propriétés
Numéro CAS |
15751-00-5 |
|---|---|
Nom du produit |
Hexakis(1H-imidazole-N3)nickel(2+) dichloride |
Formule moléculaire |
C18H24Cl2N12Ni |
Poids moléculaire |
538.1 g/mol |
Nom IUPAC |
1H-imidazole;nickel(2+);dichloride |
InChI |
InChI=1S/6C3H4N2.2ClH.Ni/c6*1-2-5-3-4-1;;;/h6*1-3H,(H,4,5);2*1H;/q;;;;;;;;+2/p-2 |
Clé InChI |
FZRKYHDDNITMPX-UHFFFAOYSA-L |
SMILES |
C1=CN=CN1.C1=CN=CN1.C1=CN=CN1.C1=CN=CN1.C1=CN=CN1.C1=CN=CN1.[Cl-].[Cl-].[Ni+2] |
SMILES canonique |
C1=CN=CN1.C1=CN=CN1.C1=CN=CN1.C1=CN=CN1.C1=CN=CN1.C1=CN=CN1.[Cl-].[Cl-].[Ni+2] |
Autres numéros CAS |
15751-00-5 |
Pictogrammes |
Irritant; Health Hazard; Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



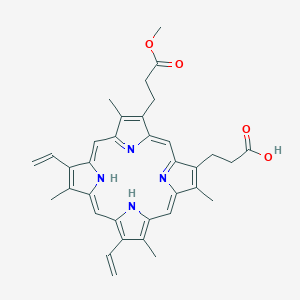
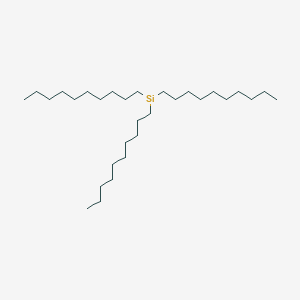
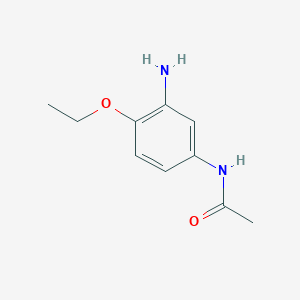
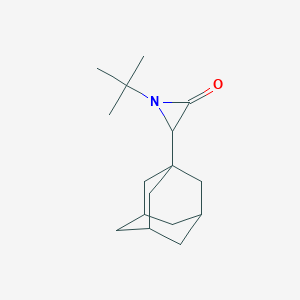
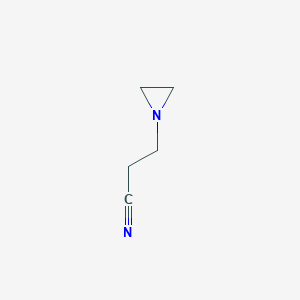
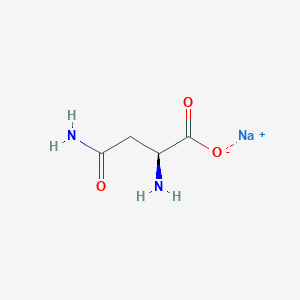
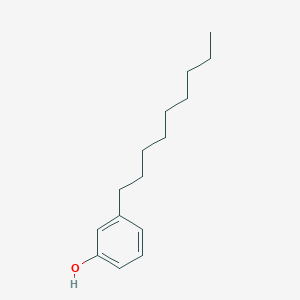

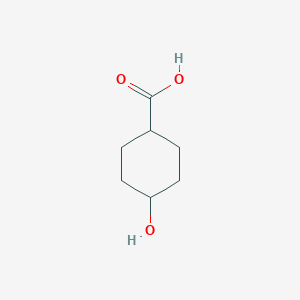
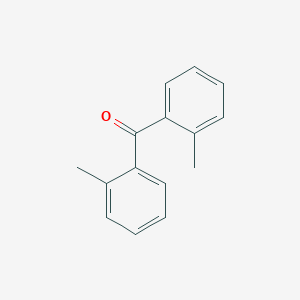
![2-Ethyl-2-[[(1-oxooctadecyl)oxy]methyl]propane-1,3-diyl distearate](/img/structure/B92504.png)
